molecular formula C15H13ClN2O4S2 B2366607 N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide CAS No. 885524-38-9

N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide

Cat. No. B2366607
M. Wt: 384.85
InChI Key: ANVRVZKVHALZLN-UHFFFAOYSA-N
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Description

N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide is a useful research compound. Its molecular formula is C15H13ClN2O4S2 and its molecular weight is 384.85. The purity is usually 95%.
BenchChem offers high-quality N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Applications The compound has been utilized in the synthesis of several derivatives with moderate antitumor activity against various malignant tumor cells, showing promise in cancer research. Specific focus has been placed on the UO31 renal cancer cell line, which exhibited sensitivity to most of the tested compounds (Horishny & Matiychuk, 2020).

Green Chemistry Synthesis An environmentally friendly synthetic process was developed, using water as the reaction medium for the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides. This process adheres to the principles of green chemistry and yields nearly quantitative results (Horishny & Matiychuk, 2020).

Antimicrobial and Antibacterial Applications Derivatives of the compound have shown significant in vitro antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans, indicating potential applications in treating infections (Baviskar, Khadabadi, & Deore, 2013).

properties

IUPAC Name

N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S2/c16-7-13(19)17-3-4-18-14(20)12(24-15(18)23)6-9-1-2-10-11(5-9)22-8-21-10/h1-2,5-6H,3-4,7-8H2,(H,17,19)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVRVZKVHALZLN-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide

CAS RN

885524-38-9
Record name N-{2-[5-(1,3-dioxaindan-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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